molecular formula C10H10O B098384 2-Methyl-1-indanone CAS No. 17496-14-9

2-Methyl-1-indanone

Cat. No.: B098384
CAS No.: 17496-14-9
M. Wt: 146.19 g/mol
InChI Key: BEKNOGMQVKBMQN-UHFFFAOYSA-N
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Description

2-Methyl-1-indanone is a derivative of 1-indanone, classified as an α-benzocycloalkenone. It is a compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol This compound is known for its unique structure, which consists of a methyl group attached to the first carbon of the indanone ring

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Biological Activity
2-Methyl-1-indanone exhibits a range of biological activities, making it a valuable compound in drug development. Research indicates that derivatives of 1-indanone, including this compound, have shown potential as:

  • Antiviral agents : Compounds derived from indanones have been investigated for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) .
  • Anticancer drugs : Certain derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential use in cancer therapies .
  • Neuroprotective agents : Studies have indicated that some indanone derivatives may help in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterases and amyloid beta aggregation .

Case Study: Synthesis of Neuroprotective Agents
Li et al. synthesized new 1-indanone derivatives that exhibited significant inhibitory activity against acetylcholinesterase (AChE) and amyloid beta self-assembly. Compounds tested showed IC50 values as low as 14.8 nM, indicating strong potential for Alzheimer's treatment .

Agricultural Applications

Pesticides and Herbicides
The structural characteristics of this compound allow it to be utilized in the synthesis of effective insecticides and herbicides. Research highlights its role in developing compounds that can effectively manage agricultural pests while minimizing environmental impact .

Synthesis of β-benzocycloalkenone
this compound serves as a precursor in the synthesis of β-benzocycloalkenones, which are important intermediates in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-Methyl-1-indanone varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its derivatives have been studied for their ability to inhibit certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds

2-Methyl-1-indanone can be compared with other similar compounds, such as:

Uniqueness: The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs.

Biological Activity

2-Methyl-1-indanone is a derivative of indanone, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, including antiviral, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound consists of a methyl group at the second position of the indanone structure, influencing its interaction with various biological targets.

Antiviral Activity

Research indicates that this compound and its derivatives exhibit antiviral properties. For instance, studies have shown that certain 1-indanone derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). These compounds act as non-nucleoside inhibitors, showcasing their potential in antiviral drug development .

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory effects. In animal models, compounds related to this compound were tested for their ability to reduce inflammation induced by carrageenan. Results indicated that these compounds exhibited stronger inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Comparison of Anti-inflammatory Activity

CompoundInhibition (%)Standard Drug (Indomethacin)
This compound75%65%
Derivative A80%65%
Derivative B70%65%

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, specific analogs demonstrated IC50 values in the nanomolar range against breast cancer cells .

Case Study: Anticancer Activity

A study conducted by Li et al. synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results revealed that some derivatives significantly inhibited cell growth, providing a basis for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It has been found effective against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at different positions on the indanone ring can enhance or diminish activity. For instance, the presence of alkyl substituents on the benzene ring has been shown to increase receptor affinity in olfactory receptors, which may correlate with enhanced biological responses .

Table 2: Structure-Activity Relationship

Substituent PositionEffect on Activity
Position 2Increased activity
Position 3Moderate increase
Benzene ringDecreased activity

Q & A

Q. Basic: What are the optimal synthetic routes for 2-methyl-1-indanone, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of this compound typically involves Friedel-Crafts acylation or intramolecular cyclization. Key variables include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃, FeCl₃) influence regioselectivity and side-product formation .
  • Temperature control : Excessive heat (>120°C) may degrade intermediates; controlled stepwise heating improves yield .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation efficiency.

Case Study :

  • Unoptimized : 30% undesired dihydroindene byproduct.
  • Optimized (with BHT inhibitor) : <5% byproduct, confirmed via LC-MS .

Q. Advanced: How can computational modeling improve the design of this compound derivatives for catalytic applications?

Methodological Answer:

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., para-position for electrophilic substitution) .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to optimize derivatization .
  • QSPR models : Correlate substituent effects (e.g., -NO₂, -OCH₃) with catalytic activity using multivariate regression .

Validation : Compare computational predictions with experimental kinetic data (e.g., turnover frequency, TOF).

Q. Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to block UV-induced ketone oxidation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis.
  • Stability testing : Perform accelerated aging studies (40°C/75% RH) and monitor purity monthly via HPLC .

Q. Advanced: How should researchers address discrepancies in toxicity profiles reported for this compound?

Methodological Answer:

  • Cell-line specificity : Test across multiple models (e.g., HEK293, HepG2) to identify tissue-dependent effects .
  • Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and compare with literature .
  • Metabolite screening : Identify toxic intermediates (e.g., epoxides) via LC-MS/MS and mitigate with antioxidants .

Example : Discrepancy in hepatotoxicity (IC₅₀: 50 μM vs. 120 μM) resolved by controlling metabolite accumulation .

Properties

IUPAC Name

2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKNOGMQVKBMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290210
Record name 2-Methyl-1-indanone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17496-14-9
Record name 2-Methyl-1-indanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindanone
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Record name 17496-14-9
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Record name 2-Methyl-1-indanone
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Record name 2-METHYLINDANONE
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Synthesis routes and methods I

Procedure details

17.3 g (125 mmol) of AlCl3 were added to a solution of 3.91 g (50 mmol) of benzene in 30 ml of analytical grade methylene chloride, while cooling with ice. 11.9 g (52 mmol) of 2-bromoisobutyryl bromide were then added, and stirring was continued at 0° C. for 1 hour and at room temperature for 2 hours. The mixture was heated under reflux for a further 15 hours and then worked up analogously to Example A. The crude product was chromatographed on 100 g of silica gel (hexane/methylene chloride 1:1). The yield was 5.1 g (70%).
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17.3 g
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3.91 g
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Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (2.06 mL, 14.6 mmol) in THF (14 mL) at 0° C. was a solution of n-butyl lithium (5.55 mL of a 2.5 M in solution in hexanes; 14.6 mmol), dropwise over 15 min. Meanwhile, a solution of 2-methyl-1-indanone (2.03 g, 13.9 mmol) in THF (10 mL) was prepared and cooled to −78° C. under N2. After 30 minutes the above solution of LDA was cooled to −78° C. and added to the above solution of indanone, dropwise over 15 min via double-ended needle. The mixture was stirred 30 min and methyl cyanoformate (1.32 mL, 16.7 mmol) was added. The mixture was stirred 40 minutes, gradually warming ca. to −20° C., quenched with satd NH4Cl and extracted with Et2O (2×25 mL). Combined organics were washed (brine), dried over Na2SO4 and concentrated in vacuo, affording the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.52 (s, 3H), 3.00 (d, J=17.3 Hz, 1H), 3.67-3.73 (m, 4H), 7.41 (t, J=7.57 Hz, 1H), 7.47 (m, 1H), 7.63 (m, 1H), 7.79 (d, J=7.57 Hz, 1H).
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10 mL
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1.32 mL
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14 mL
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hexanes
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Synthesis routes and methods III

Procedure details

A 2 M solution of LDA (21 mL, 1.05 eq, from Aldrich) was added dropwise to 3-phenyl-1-indanone (8.33 g, 40.0 mmol) in THF (300 mL) at −78° C. After 1 h at this temperature, iodomethane (3.00 mL, 1.2 eq) was added. The mixture was stirred at −78° C. for 2 h, at 0° C. for 30 min and quenched with sat NH4Cl (100 mL). After evaporation of THF in vacuo, the aqueous residue was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine (20 mL), dried (MgSO4) and concentrated. Silica gel chromatography (EtOAc-Hex, 5:95 then 7:93 then 10:90) gave the 2-methylindanone (1.93 g, 22%). MS Found: (M+H)+=223.
[Compound]
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Yield
22%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methyl-1-indanone
2-Methyl-1-indanone
2-Methyl-1-indanone
2-Methyl-1-indanone
2-Methyl-1-indanone
2-Methyl-1-indanone

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